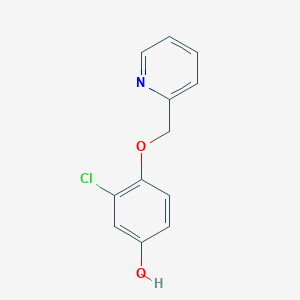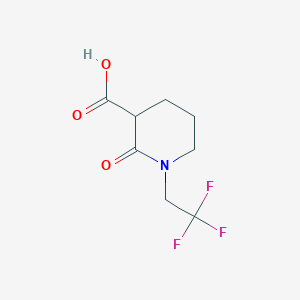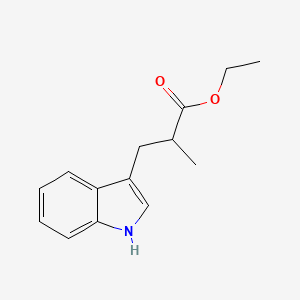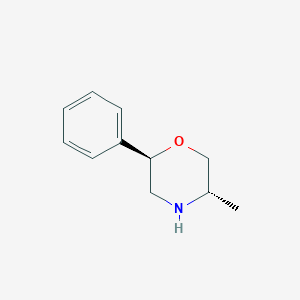![molecular formula C7H4ClF2N3 B11716034 4-Chloro-5-(difluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B11716034.png)
4-Chloro-5-(difluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-(difluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of a chloro group at the 4th position and a difluoromethyl group at the 5th position on the pyrrolo[2,3-D]pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(difluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine typically involves the following steps:
Starting Material: The synthesis begins with 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
Bromination: The starting material undergoes a bromination reaction using reagents such as N-bromosuccinimide (NBS) or bromine in solvents like dimethylformamide (DMF) or methylene dichloride.
Methylation: The brominated intermediate is then subjected to methylation to introduce the difluoromethyl group.
Industrial Production Methods
For industrial production, the synthesis process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and impurities. The crude product is typically purified through recrystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(difluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 4th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various arylated derivatives of the compound .
Scientific Research Applications
4-Chloro-5-(difluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Neuroprotection: Research has shown that derivatives of pyrimidine, including this compound, exhibit neuroprotective and anti-neuroinflammatory properties.
Agrochemicals: It is explored for its fungicidal activity, particularly in controlling resistant strains of fungi in agricultural settings.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(difluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine involves its interaction with specific molecular targets. For instance, in neuroprotection, it inhibits the NF-kB inflammatory pathway and reduces endoplasmic reticulum stress, leading to decreased neuronal apoptosis . In cancer research, it targets various kinases and signaling pathways involved in tumor growth and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-D]pyrimidines: These compounds share a similar core structure and exhibit a range of biological activities, including anticancer and antibacterial properties.
Pyrimidinamine Derivatives: These are known for their fungicidal activity and are used in agricultural applications.
Uniqueness
4-Chloro-5-(difluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluoromethyl group enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development .
Properties
Molecular Formula |
C7H4ClF2N3 |
|---|---|
Molecular Weight |
203.57 g/mol |
IUPAC Name |
4-chloro-5-(difluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H4ClF2N3/c8-5-4-3(6(9)10)1-11-7(4)13-2-12-5/h1-2,6H,(H,11,12,13) |
InChI Key |
QNOCLJTZVNFHLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(N1)N=CN=C2Cl)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


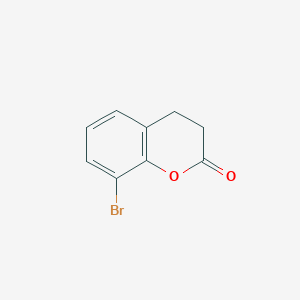
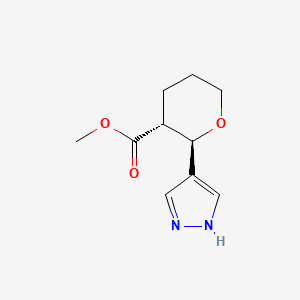
![(1R,2S,6R,7S)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B11715972.png)
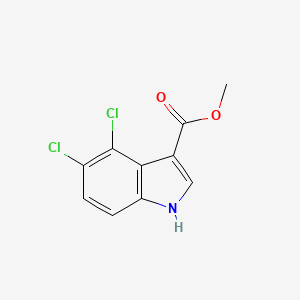
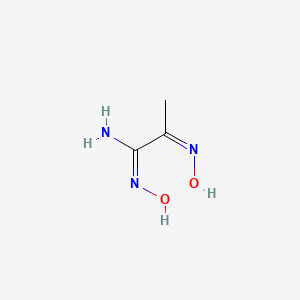
![Methyl 2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylate](/img/structure/B11716002.png)
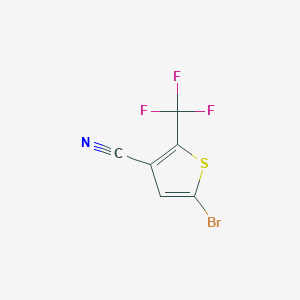
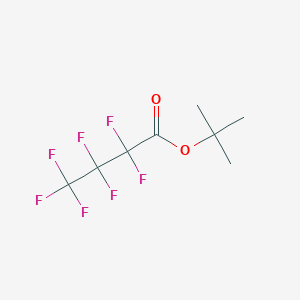
![3-Cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole hydrochloride](/img/structure/B11716025.png)
![{4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepin-7-yl}methanol](/img/structure/B11716031.png)
